3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile
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Overview
Description
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile is a chemical compound that features a bromopyridine moiety and a fluorobenzonitrile group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the complement factor d , which plays a crucial role in the alternative pathway of the complement system, a part of the immune system.
Mode of Action
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile likely interacts with its target by binding to the active site, thereby inhibiting its function . This interaction results in the blockage of the alternative pathway of the complement system .
Biochemical Pathways
The compound affects the alternative pathway of the complement system . The downstream effects of this inhibition include a reduction in extravascular hemolysis, which is a process where red blood cells are destroyed .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the alternative pathway of the complement system, leading to a reduction in extravascular hemolysis . This can help in the treatment of conditions like paroxysmal nocturnal hemoglobinuria, where there is excessive destruction of red blood cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile typically involves the coupling of 6-bromopyridine with 5-fluorobenzonitrile. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base in an organic solvent. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.
Reduction Reactions: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 3-(6-substituted-pyridin-2-yl)-5-fluorobenzonitrile derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-(6-bromopyridin-2-yl)-5-fluorobenzylamine.
Scientific Research Applications
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyridin-2-ylmethanol
- 2-Bromo-5-fluoropyridine
- 5-Fluoro-2-nitrobenzonitrile
Uniqueness
3-(6-Bromopyridin-2-yl)-5-fluorobenzonitrile is unique due to the combination of bromopyridine and fluorobenzonitrile moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological or material properties.
Properties
IUPAC Name |
3-(6-bromopyridin-2-yl)-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2/c13-12-3-1-2-11(16-12)9-4-8(7-15)5-10(14)6-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPKWHSRAAYFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC(=CC(=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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